molecular formula C13H17NO B14455396 Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- CAS No. 73031-42-2

Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-

Cat. No.: B14455396
CAS No.: 73031-42-2
M. Wt: 203.28 g/mol
InChI Key: JMHIMVQAFKHMTE-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.2429 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxyphenyl group attached to the ethenyl side chain. It is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- typically involves the reaction of pyrrolidine with 4-methoxyphenylacetylene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the coupling of the pyrrolidine ring with the methoxyphenyl group . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of high-pressure reactors and advanced catalytic systems to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to activate certain enzymes and receptors, leading to various biological effects. For example, it can modulate the activity of neurotransmitter receptors, resulting in analgesic and anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- can be compared with other similar compounds, such as:

The uniqueness of Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

73031-42-2

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)ethenyl]pyrrolidine

InChI

InChI=1S/C13H17NO/c1-11(14-9-3-4-10-14)12-5-7-13(15-2)8-6-12/h5-8H,1,3-4,9-10H2,2H3

InChI Key

JMHIMVQAFKHMTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)N2CCCC2

Origin of Product

United States

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